molecular formula C24H28N2O6 B2991942 (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 869078-32-0

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2991942
CAS No.: 869078-32-0
M. Wt: 440.496
InChI Key: XANKOWIKDOOSNF-ODLFYWEKSA-N
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Description

The compound (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

  • A Z-configuration at the benzylidene double bond.
  • A 3,4,5-trimethoxybenzylidene substituent at position 2 of the benzofuran core.
  • A hydroxyl group at position 4.
  • A 4-methylpiperazinylmethyl group at position 6.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-25-7-9-26(10-8-25)14-17-18(27)6-5-16-22(28)19(32-23(16)17)11-15-12-20(29-2)24(31-4)21(13-15)30-3/h5-6,11-13,27H,7-10,14H2,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANKOWIKDOOSNF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered interest due to its potential biological activities. The benzofuran scaffold is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a benzofuran core substituted with a hydroxyl group at position 6 and a 4-methylpiperazine moiety. The presence of methoxy groups on the benzylidene part enhances lipophilicity and may influence its interaction with biological targets. Benzofurans are known to exhibit various mechanisms of action:

  • Anticancer Activity : Many benzofuran derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division. This mechanism has been observed in related compounds that demonstrate potent antiproliferative effects against cancer cell lines .
  • Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF and IL-1, leading to reduced inflammation in chronic conditions .
  • Antimicrobial Properties : Benzofuran derivatives have been reported to possess antimicrobial activity against various pathogens, including bacteria and fungi. This is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

A study evaluating the cytotoxic effects of benzofuran derivatives demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AK562 (leukemia)10Induces apoptosis via ROS generation
Compound BMCF7 (breast cancer)15Tubulin polymerization inhibition

The compound induced apoptosis in K562 cells through increased reactive oxygen species (ROS) levels and activation of caspases 3 and 7 .

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated by measuring the suppression of cytokine release in vitro. The compound significantly reduced the levels of TNF and IL-8 in macrophage cultures:

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF2001294%
IL-81504371%

These results indicate a strong anti-inflammatory effect consistent with other benzofuran derivatives .

Antimicrobial Activity

The antimicrobial efficacy was tested against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli24
Pseudomonas aeruginosa22

These findings suggest that the compound possesses notable antibacterial properties .

Case Studies

Several studies have focused on the biological evaluation of similar benzofuran derivatives:

  • Benzofuran Derivatives as Anticancer Agents : A series of benzofuran compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines. One derivative showed an IC50 value of 12 µM against breast cancer cells, indicating significant potential for further development .
  • Anti-inflammatory Studies : Research demonstrated that certain benzofurans could effectively inhibit NF-kB activation in macrophages, leading to decreased expression of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Differences

The compound’s closest analogues differ in substituents on the benzylidene ring, benzofuran core, or the piperazine side chain. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Weight Key Features Biological Relevance Reference
Target Compound 2: 3,4,5-trimethoxybenzylidene; 6: -OH; 7: 4-methylpiperazinylmethyl ~477.5* Enhanced solubility (piperazine), steric bulk (trimethoxy) Hypothesized protease inhibition -
(Z)-6,7-Dihydroxy-2-(2,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one (6l) 2: 2,4,5-trihydroxybenzylidene; 6,7: -OH 301.0354 Multiple hydroxyl groups increase polarity Efficient interaction with protease 6LU7 active site
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 2: 4-methoxybenzylidene; 7: -CH3 252.269 Smaller substituents (methyl vs. piperazine) Unspecified activity; simpler pharmacokinetic profile
(Z)-7-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methylbenzylidene) analogue 7: 4-(2-hydroxyethyl)piperazinylmethyl; 2: 3-methylbenzylidene ~463.5* Hydroxyethyl group improves hydrophilicity Potential enhanced blood-brain barrier penetration

*Calculated based on molecular formulas.

(a) Protease Inhibition
  • Compound 6l () with dihydroxybenzylidene and hydroxylated benzofuran showed strong binding to protease 6LU7, likely due to hydrogen bonding via hydroxyl groups .
  • Target Compound: The 3,4,5-trimethoxybenzylidene group may reduce protease affinity compared to hydroxylated analogues due to steric hindrance and lack of H-bond donors. However, the 4-methylpiperazine group could facilitate solubility and cell membrane penetration .
(b) Apoptosis Induction
  • The trimethoxy and piperazine groups in the target compound may modulate similar pathways but require experimental validation .
(c) Solubility and Pharmacokinetics
  • Piperazine-containing analogues (e.g., ) exhibit improved aqueous solubility compared to methyl or hydroxyl-substituted derivatives. The 4-methylpiperazinylmethyl group in the target compound likely enhances bioavailability .

Key Research Findings

Hydroxyl vs. Methoxy Groups : Hydroxylated benzylidene derivatives (e.g., 6l) show stronger enzyme interactions than methoxy-substituted ones, as seen in protease 6LU7 binding studies .

Steric Effects : Bulky substituents like 3,4,5-trimethoxybenzylidene may reduce binding to flat enzyme active sites but improve metabolic stability .

Q & A

Q. What are the optimal synthetic routes for synthesizing (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one?

  • Methodological Answer : The synthesis involves coupling a benzofuran-3(2H)-one core with substituents via regioselective reactions. For example, the 3,4,5-trimethoxybenzylidene group can be introduced via a Knoevenagel condensation under reflux using piperidine or NaH in THF as a base . The 4-methylpiperazinylmethyl group at position 7 is typically added via nucleophilic substitution or reductive amination, using precursors like 4-methylpiperazine derivatives . Purity optimization requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization from ethanol.

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

  • Methodological Answer : The (Z)-configuration is validated using:
  • ¹H NMR : The olefinic proton (CH=) resonates at δ 7.2–7.5 ppm with coupling constants (J ≈ 12–14 Hz) characteristic of Z-isomers due to trans-vicinal coupling .
  • X-ray crystallography : Single-crystal analysis reveals dihedral angles between the benzofuran and trimethoxybenzene rings (typically <30° for Z-isomers) .

Advanced Research Questions

Q. What experimental strategies mitigate degradation of this compound during bioactivity assays?

  • Methodological Answer : Degradation is minimized by:
  • Stabilizing storage conditions : Store at –20°C under nitrogen to prevent oxidation of the hydroxy and benzylidene groups .
  • Real-time stability monitoring : Use HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) to track degradation products over time .
  • Matrix stabilization : Add antioxidants (e.g., ascorbic acid) to biological matrices during in vitro assays .

Q. How can structure-activity relationships (SAR) be explored for the 3,4,5-trimethoxybenzylidene moiety?

  • Methodological Answer : SAR studies involve:
  • Synthetic modifications : Replace trimethoxy groups with halogens or smaller alkoxy groups (e.g., methoxy → ethoxy) to assess steric/electronic effects .
  • Computational modeling : Density Functional Theory (DFT) calculates electron density maps to predict binding affinity with targets (e.g., tubulin for anticancer activity) .
  • In vitro testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT assay on HeLa cells) for analogs .

Q. What analytical methods resolve impurities from intermediates in the synthesis?

  • Methodological Answer : Impurity profiling employs:
  • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with ESI-MS detection to identify byproducts like unreacted 4-methylpiperazine derivatives (m/z ≈ 220–250) .
  • Preparative TLC : Isolate impurities using silica gel TLC plates (hexane/ethyl acetate 1:1) and characterize via ¹³C NMR .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico platforms (e.g., SwissADME, pkCSM):
  • Lipophilicity : Calculate LogP (≈2.5–3.0) to assess membrane permeability .
  • Metabolic stability : Predict cytochrome P450 interactions (e.g., CYP3A4 oxidation sites on the benzofuran ring) .

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